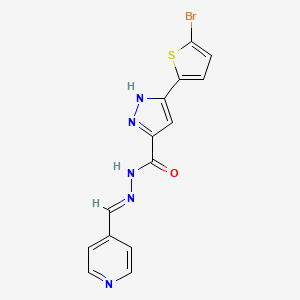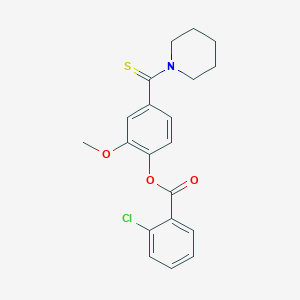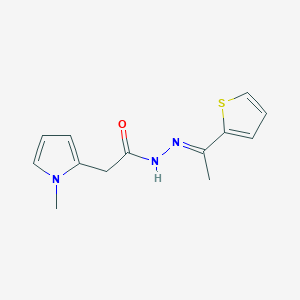![molecular formula C17H15ClN2O5 B11662569 3-[(2Z)-3-(4-Chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]propanoic acid](/img/structure/B11662569.png)
3-[(2Z)-3-(4-Chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2Z)-3-(4-Chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]propanoic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and an enamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-3-(4-Chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the chlorine atom at the para position.
Furan Ring Introduction: The furan ring is then introduced through a formylation reaction, where a furan-2-carbaldehyde is reacted with the chlorophenyl intermediate.
Amidation: The formylated intermediate undergoes an amidation reaction with an appropriate amine to form the formamido group.
Enamido Formation: The final step involves the formation of the enamido linkage through a condensation reaction with a suitable propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-3-(4-Chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The enamido linkage can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced enamido derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
3-[(2Z)-3-(4-Chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2Z)-3-(4-Chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The furan ring and chlorophenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan: Shares the chlorophenyl group and furan ring but differs in the thiazole moiety.
3-(4-Chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan: Similar structure with an additional methoxy group.
Uniqueness
3-[(2Z)-3-(4-Chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the enamido linkage and the furan ring distinguishes it from other similar compounds, providing unique opportunities for its application in various fields.
Properties
Molecular Formula |
C17H15ClN2O5 |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
3-[[(Z)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H15ClN2O5/c18-12-5-3-11(4-6-12)10-13(16(23)19-8-7-15(21)22)20-17(24)14-2-1-9-25-14/h1-6,9-10H,7-8H2,(H,19,23)(H,20,24)(H,21,22)/b13-10- |
InChI Key |
KWIVRQHBCYQKAN-RAXLEYEMSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NCCC(=O)O |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11662495.png)
![5-[3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11662502.png)
![1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one](/img/structure/B11662504.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11662509.png)
![N-(4-Ethoxyphenyl)-4-(methylsulfanyl)-N-[2-oxo-2-(4-phenylpiperazin-1-YL)ethyl]benzenesulfonamide](/img/structure/B11662516.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11662517.png)
![N'-[(E)-2-thienylmethylidene]nicotinohydrazide](/img/structure/B11662524.png)
![ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11662530.png)
![(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B11662549.png)


![Methyl 4-(2-chlorophenyl)-5-cyano-6-[(naphthalen-1-ylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11662575.png)
